(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials1. The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions1.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together2. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used to determine the molecular structure2.
Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances3. The analysis of chemical reactions includes studying the reactants, products, and the conditions under which the reaction occurs3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and other characteristics5. These properties can be determined through various laboratory tests5.
Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis of compounds related to "(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one" involves complex chemical processes that yield various derivatives with potential biological activities. These compounds are synthesized through a series of reactions, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to various intermediates and ultimately to the target compounds. These processes are characterized using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data to elucidate their structures (Khalid et al., 2016).
Biological Evaluation
These synthesized compounds are evaluated for their biological activities, including antibacterial, antifungal, and potential anticancer properties. The derivatives exhibit a range of activities against both Gram-positive and Gram-negative bacteria, demonstrating moderate to significant antibacterial properties. For instance, specific derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE) enzyme and have been subjected to molecular docking studies to assess their binding affinity and orientation in active sites of human BChE protein, indicating their potential as therapeutic agents (Khalid et al., 2016).
Antimicrobial Activity
The compounds' antimicrobial activity is a significant area of research, with studies indicating moderate to good activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to combat resistant pathogens. Some derivatives specifically target microbial enzymes or cellular structures, providing insights into new mechanisms of action that could be exploited in drug development (Jadhav et al., 2017).
Potential Anticancer Agents
Exploratory research into the anticancer properties of related compounds has identified certain derivatives as novel apoptosis inducers. Through caspase- and cell-based high-throughput screening assays, these compounds have demonstrated activity against breast and colorectal cancer cell lines, with further studies identifying molecular targets such as TIP47, an IGF II receptor binding protein. This highlights the potential of these derivatives as anticancer agents and their possible roles in targeted therapy (Zhang et al., 2005).
Safety And Hazards
The safety and hazards associated with a compound relate to its potential to cause harm to humans, animals, or the environment6. This information is typically provided in safety data sheets for the compound7.
Future Directions
The future directions for research on a compound could involve further studies to better understand its properties, potential uses, and safety considerations8.
Please note that the specific details for each of these areas would depend on the particular compound . For “(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one”, more research may be needed to fully understand these aspects.
properties
IUPAC Name |
(E)-3-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)16-22-21-15(25-16)13-8-10-23(11-9-13)14(24)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRIOVWAVYUGSR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one |
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